Boc-Aminooxy-PEG5-amine is a specialized compound that belongs to the class of polyethylene glycol derivatives, specifically designed for use in bioconjugation and drug delivery applications. The compound features a Boc (tert-butyloxycarbonyl) protecting group on an aminooxy functional group, which is linked to a five-unit polyethylene glycol chain. This structure facilitates selective chemical reactions, making it valuable in pharmaceutical research and development.
Boc-Aminooxy-PEG5-amine is classified as a polyethylene glycol-based linker, particularly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to target and degrade specific proteins within cells. The compound is commercially available from various suppliers, including MedChemExpress and AxisPharm, which provide detailed specifications and synthesis information .
The synthesis of Boc-Aminooxy-PEG5-amine involves several key steps:
This multi-step synthesis allows for the creation of a highly functionalized linker that can be tailored for specific applications in drug development.
Boc-Aminooxy-PEG5-amine participates in several important chemical reactions:
These reactions are essential for developing targeted drug delivery systems and synthesizing novel therapeutic compounds.
The mechanism of action of Boc-Aminooxy-PEG5-amine primarily revolves around its ability to form stable linkages through oxime formation. When Boc-Aminooxy-PEG5-amine interacts with aldehydes or ketones, it undergoes a nucleophilic attack by the aminooxy nitrogen on the carbonyl carbon, leading to the release of water and formation of an oxime bond. This process is reversible under certain conditions, allowing for flexibility in drug design.
Additionally, when utilized in PROTACs, this linker facilitates the recruitment of E3 ligases to target proteins for ubiquitination and subsequent degradation by the proteasome, thereby modulating cellular protein levels effectively .
Boc-Aminooxy-PEG5-amine exhibits several significant physical and chemical properties:
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 391.46 g/mol |
Solubility | Soluble in water |
Stability | Stable at room temperature |
These properties make it suitable for various laboratory applications.
Boc-Aminooxy-PEG5-amine has diverse applications in scientific research:
Solid-phase synthesis enables precise, stepwise construction of Boc-Aminooxy-PEG5-amine (C₁₇H₃₆N₂O₈; MW 396.48 g/mol) while minimizing purification challenges. The process typically begins with immobilization of the amine terminus (e.g., -CH₂CH₂NH₂) onto acid-labile resins such as Wang resin via amide bond formation. Carbodiimide-mediated coupling agents like N,N'-Dicyclohexylcarbodiimide facilitate this initial attachment [7] [8]. Subsequent Boc deprotection of the aminooxy group under mild acidic conditions (e.g., 30% trifluoroacetic acid in dichloromethane, 0°C–25°C) liberates the amine for PEG chain elongation.
Iterative coupling cycles introduce ethylene oxide units using tetraethylene glycol derivatives, monitored by Kaiser ninhydrin tests for amine completion. Final Boc protection of the aminooxy group yields the resin-bound product, which is cleaved using trifluoroacetic acid/water/triisopropylsilane (95:2.5:2.5 v/v) to deliver Boc-Aminooxy-PEG5-amine in ≥95% purity after precipitation [7] [8]. This method achieves yields exceeding 85% while accommodating automation and real-time reaction monitoring.
Table 1: Solid-Phase Synthesis Parameters for Boc-Aminooxy-PEG5-amine
Step | Reagents/Conditions | Duration | Yield |
---|---|---|---|
Resin Loading | Wang resin, DCC, Dimethylformamide, 25°C | 12 h | 92% |
Boc Deprotection | 30% Trifluoroacetic acid/Dichloromethane, 0°C | 30 min | Quantitative |
PEG Chain Elongation | Tetraethylene glycol derivative, Diisopropylethylamine, Dichloromethane | 4 h per unit | 88–95% per cycle |
Final Cleavage | Trifluoroacetic acid/Water/Triisopropylsilane (95:2.5:2.5), 25°C | 3 h | 85% |
The terminal primary amine group (-CH₂CH₂NH₂) in Boc-Aminooxy-PEG5-amine exhibits selective reactivity with electrophilic agents, enabling controlled bioconjugation. Key reactions include:
This chemoselectivity allows sequential conjugations: The amine can first ligate to activated NHS esters in antibodies, followed by Boc deprotection and aminooxy-mediated attachment to aldehyde-bearing drugs or probes [2] [6].
Table 2: Conjugation Efficiency of Boc-Aminooxy-PEG5-amine Amine Group
Electrophile | Conditions | Reaction Yield | Application Example |
---|---|---|---|
N-Hydroxysuccinimide ester | 0.1 M Phosphate buffer, pH 7.5, 25°C | 95% | Antibody-enzyme fusions |
Carboxylic acid | N,N'-Diisopropylcarbodiimide, N-Hydroxybenzotriazole, Dimethylformamide | 89% | Peptide drug conjugates |
Epoxide | Dimethyl sulfoxide, 60°C, 24 h | 75% | Polymer functionalization |
The Boc group in Boc-Aminooxy-PEG5-amine undergoes selective cleavage under mild acidic conditions without disrupting ester linkages, amide bonds, or the PEG backbone. Optimal deprotection uses 25–50% trifluoroacetic acid in water (v/v) for 30–60 minutes at 25°C, liberating the aminooxy group with >95% efficiency [1] [4]. This aqueous compatibility is crucial for biologics conjugation, as it avoids organic solvents that denature proteins. Alternatives include:
Orthogonality is demonstrated by preserving amine conjugates during Boc removal: Amide-linked antibody-drug complexes remain intact while freeing aminooxy groups for subsequent oxime ligation [1] [6].
Table 3: Boc Deprotection Kinetics in Aqueous Media
Acid System | Concentration | Time (min) | Deprotection Efficiency | Stability of Amine Conjugates |
---|---|---|---|---|
Trifluoroacetic acid/Water | 50% v/v | 30 | 98% | Full retention |
Citrate buffer | 0.1 M, pH 3.0 | 240 | 95% | Full retention |
Hydrochloric acid | 1 M | 15 | 99% | Partial hydrolysis |
The pentaethylene glycol (PEG5) spacer in Boc-Aminooxy-PEG5-amine balances hydrophilicity, steric effects, and biological performance. Its five ethylene oxide units:
Comparative studies show PEG5 outperforms shorter (PEG2–PEG4) and longer (PEG9–PEG12) spacers: It minimizes renal clearance (vs. PEG2) while avoiding viscosity issues (vs. PEG12) in subcutaneous formulations [3] [7].
Table 4: Impact of PEG Spacer Length on Bioconjugate Performance
PEG Units | Approx. Length (Å) | Solubility in Water (mg/mL) | Protein Conjugation Efficiency | Serum Half-Life Extension |
---|---|---|---|---|
2 | 8 | 5.2 | 75% | 1.2× |
5 | 20 | 52.1 | 94% | 3.5× |
8 | 30 | 58.3 | 91% | 3.8× |
12 | 45 | 61.7 | 87% | 3.9× |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7